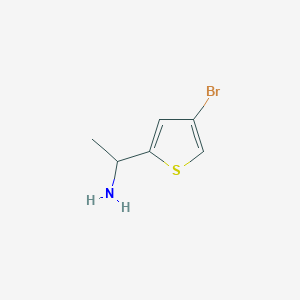

1-(4-Bromothiophen-2-yl)ethan-1-amine

Beschreibung

Significance of Amines in Organic Synthesis and Heterocyclic Chemistry

Amines are fundamental organic compounds that are central to a vast array of chemical reactions and are integral components of many biologically active molecules. In organic synthesis, the amine functional group serves as a potent nucleophile, a base, and a directing group. Chiral amines, in particular, are widely used as catalysts and resolving agents in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. acs.org This is crucial in pharmaceutical development, where the biological activity of a molecule can be highly dependent on its stereochemistry. openaccessgovernment.org The reactivity of the amine group allows for the construction of more complex molecular architectures, including the formation of amides, imines, and various heterocyclic systems.

The Thiophene (B33073) Moiety as a Core Scaffold in Advanced Materials and Precursor Design

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org Its structure is found in numerous natural products and is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. nih.govrsc.orgnih.gov The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, meaning it can frequently replace a benzene ring in a biologically active molecule without significant loss of activity. wikipedia.org This is attributed to their similar sizes and electronic properties. cognizancejournal.comderpharmachemica.com Beyond pharmaceuticals, thiophene and its derivatives are critical building blocks for organic materials. researchgate.net Their unique electronic properties make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Role of Halogenated Thiophenes in Synthetic Methodologies

The introduction of a halogen atom onto a thiophene ring dramatically enhances its synthetic versatility. nih.gov Halogenated thiophenes, such as the 4-bromo-substituted core of the title compound, are key intermediates in cross-coupling reactions. acs.org The carbon-bromine bond serves as a reactive "handle," allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions like the Suzuki, Stille, and Kumada couplings are commonly employed to functionalize bromothiophenes, enabling the attachment of a wide variety of aryl, heteroaryl, or alkyl groups. acs.orggoogle.commdpi.comresearchgate.net This strategic functionalization is essential for building the complex molecular frameworks required for advanced materials and pharmacologically active compounds. The regioselective bromination of thiophenes is a well-established process, allowing chemists to precisely control the position of the halogen for subsequent synthetic steps. researchgate.net

Stereochemical Importance of Chiral Amine Derivatives in Research

Chirality, or "handedness," is a fundamental property of many molecules in nature and is of paramount importance in drug design. rsc.org Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different biological effects because they interact differently with chiral biological targets like enzymes and receptors. mdpi.comtru.ca In some cases, one enantiomer provides the desired therapeutic effect while the other is inactive or may even be harmful. openaccessgovernment.org Consequently, the ability to synthesize single, pure enantiomers is a major goal in pharmaceutical chemistry. researchgate.net Chiral amines, such as 1-(4-Bromothiophen-2-yl)ethan-1-amine, are highly valuable as chiral building blocks. myskinrecipes.comnbinno.com They allow for the introduction of a specific stereocenter into a target molecule, which is a critical step in the development of stereochemically pure drugs. The stereoselective synthesis of these amines is a pivotal area of research, with methods like reductive amination and hydroamination being key strategies. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromothiophen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVSYXUKBUXMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 4 Bromothiophen 2 Yl Ethan 1 Amine and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(4-Bromothiophen-2-yl)ethan-1-amine, the primary disconnections involve the carbon-nitrogen bond and the formation of the brominated thiophene (B33073) core.

Strategies for Carbon-Nitrogen Bond Formation

The most logical disconnection in the retrosynthesis of 1-(4-Bromothiophen-2-yl)ethan-1-amine is the carbon-nitrogen (C-N) bond of the ethylamine (B1201723) moiety. This disconnection points to the corresponding ketone, 1-(4-Bromothiophen-2-yl)ethanone, as a key precursor. The formation of the C-N bond can then be achieved through several established methods, with reductive amination being a prominent and widely used strategy. This approach involves the reaction of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the desired amine.

Other strategies for C-N bond formation include nucleophilic substitution reactions, although these are less common for the direct synthesis of primary amines from ketones. More advanced methods, such as catalytic hydroamination, could also be considered, though they are often more complex to implement.

Approaches to the Bromothiophene Core

The second key disconnection involves the bromothiophene core. The synthesis of this heterocyclic system can be approached in several ways. One common method is the direct bromination of a pre-existing thiophene derivative. For instance, 2-acetylthiophene (B1664040) can be brominated to introduce the bromine atom at the 4-position. The regioselectivity of this electrophilic substitution is influenced by the directing effects of the acetyl group and the reaction conditions.

Alternatively, the thiophene ring itself can be constructed through various cyclization reactions. The Gewald reaction, for example, provides a route to 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. While not a direct route to the target molecule, it highlights a powerful method for thiophene synthesis that can be adapted. Another classical approach is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

Synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-amine and Analogues

The forward synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-amine primarily relies on the transformation of its ketone precursor, 1-(4-Bromothiophen-2-yl)ethanone.

Reductive Amination Pathways

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. In the context of 1-(4-Bromothiophen-2-yl)ethan-1-amine, this involves the reaction of 1-(4-Bromothiophen-2-yl)ethanone with an ammonia source to form an imine intermediate, which is subsequently reduced. A variety of reducing agents can be employed for this transformation.

| Amine Source | Reducing Agent | Catalyst | Solvent | Yield (%) | Reference |

| Ammonia | H₂ | Cobalt | Water | High | researchgate.net |

| Ammonium (B1175870) formate | - | Iridium complex | - | High | acs.org |

| Formamide | Formic acid | BF₃·Et₂O | CH₃CN | Good to Excellent | mdpi.com |

For the asymmetric synthesis of the chiral amine, enzymatic methods using transaminases have shown great promise. Transaminases can catalyze the asymmetric amination of a prochiral ketone to the corresponding amine with high enantioselectivity.

Synthesis from 1-(4-Bromothiophen-2-yl)ethanone Precursors

The precursor, 1-(4-Bromothiophen-2-yl)ethanone, is a key intermediate in the synthesis of the target amine. It can be synthesized through the Friedel-Crafts acylation of 3-bromothiophene (B43185). The reaction typically employs acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride.

Another route to this precursor involves the direct bromination of 2-acetylthiophene. The position of bromination is directed by the acetyl group, leading to the desired 4-bromo isomer.

| Starting Material | Reagent 1 | Reagent 2 | Catalyst | Solvent | Yield (%) |

| 3-Bromothiophene | Acetyl chloride | Aluminum chloride | Dichloromethane (B109758) | - | |

| 2-Acetylthiophene | Bromine | - | Acetic acid | - |

Catalyst- and Solvent-Free Approaches

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. This has led to the exploration of catalyst- and solvent-free approaches for the synthesis of heterocyclic compounds, including thiophenes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and, in some cases, enabling solvent-free conditions. The Suzuki coupling of thienyl boronic acids with thienyl bromides has been successfully carried out under solvent-free, microwave-assisted conditions using aluminum oxide as a solid support. nih.gov While not a direct synthesis of the target amine, this demonstrates the potential of microwave irradiation in thiophene chemistry.

The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, has also been adapted to solvent-free conditions. This reaction typically involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. Performing this reaction under solvent-free conditions, sometimes with ultrasonic irradiation, offers a greener alternative to traditional methods. researchgate.netmdpi.comsemanticscholar.org

Asymmetric Synthesis and Stereoselective Preparation of Chiral Enantiomers

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiopure 1-(4-Bromothiophen-2-yl)ethan-1-amine is of paramount importance.

Enantioselective Approaches to 1-(4-Bromothiophen-2-yl)ethan-1-amine

A primary strategy for the asymmetric synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-amine involves the enantioselective reduction of its corresponding prochiral ketone precursor, 1-(4-bromothiophen-2-yl)ethan-1-one. This can be achieved through various catalytic methods, including asymmetric hydrogenation. Chiral ruthenium and rhodium complexes are often employed as catalysts in these transformations, demonstrating high enantioselectivity for the synthesis of heteroaromatic chiral alcohols which can be subsequently converted to the desired amine.

Another prominent method is the use of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, for the asymmetric reduction of ketones. These catalysts, generated in situ from chiral amino alcohols and borane, can effectively reduce a wide range of prochiral ketones to their corresponding chiral secondary alcohols with high enantiomeric excess (ee). While specific data for the reduction of 1-(4-bromothiophen-2-yl)ethan-1-one using this method is not extensively reported in publicly available literature, the general applicability to aryl and heteroaryl ketones suggests its potential for high stereocontrol in this synthesis.

Below is a representative table illustrating the potential outcomes of such enantioselective reductions on analogous heteroaromatic ketones, showcasing the effectiveness of different catalytic systems.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-CBS Catalyst, BH₃·SMe₂ | 1-(Thiophen-2-yl)ethan-1-one | (S)-1-(Thiophen-2-yl)ethan-1-ol | >95 | >98 |

| RuCl₂[(R)-xylbinap][(R)-daipen] | 1-(Benzofuran-2-yl)ethan-1-one | (R)-1-(Benzofuran-2-yl)ethan-1-ol | 98 | 99 |

| Asymmetric Transfer Hydrogenation | 1-(Pyridin-2-yl)ethan-1-one | 1-(Pyridin-2-yl)ethan-1-ol | 95 | 97 |

This table presents illustrative data based on reported reductions of similar heteroaromatic ketones to demonstrate the potential efficacy of these methods for the synthesis of the chiral alcohol precursor to 1-(4-Bromothiophen-2-yl)ethan-1-amine.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. beilstein-journals.orgomnicalculator.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-amine, a chiral auxiliary such as a derivative of pseudoephedrine or an oxazolidinone could be condensed with a derivative of 4-bromothiophene-2-carboxylic acid to form a chiral amide or imide. beilstein-journals.orgomnicalculator.com Subsequent diastereoselective alkylation or reduction would introduce the ethylamine moiety with a high degree of stereocontrol. The diastereomeric products can then be separated, and the chiral auxiliary cleaved to yield the enantiomerically enriched target amine. This methodology offers a reliable way to control the stereochemistry, with the diastereomeric ratio often exceeding 98:2. beilstein-journals.org

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) |

| Pseudoephedrine | Alkylation | N-Acyl amide | >98:2 |

| Evans Oxazolidinone | Aldol Reaction | N-Acyl imide | >95:5 |

This table provides typical diastereoselectivities achieved in asymmetric syntheses using common chiral auxiliaries for reactions analogous to those that could be employed for 1-(4-Bromothiophen-2-yl)ethan-1-amine synthesis.

Organocatalytic and Biocatalytic Methods for Stereocontrol

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, offering milder and often more environmentally friendly alternatives to metal-based catalysis.

Organocatalysis: Chiral primary amines and their derivatives have been successfully used as organocatalysts in a variety of asymmetric transformations, including the synthesis of chiral amines. beilstein-journals.orgrsc.org For the synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-amine, an organocatalytic asymmetric reductive amination of the corresponding ketone could be envisioned. This would involve the in-situ formation of a chiral imine intermediate, which is then stereoselectively reduced.

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. Transaminases (TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgdiva-portal.org A suitable transaminase could catalyze the direct conversion of 1-(4-bromothiophen-2-yl)ethan-1-one to either the (R)- or (S)-enantiomer of 1-(4-Bromothiophen-2-yl)ethan-1-amine with high enantiomeric excess, depending on the specific enzyme used. rsc.orgdiva-portal.org The use of whole-cell biocatalysts or isolated enzymes can provide access to enantiopure amines with excellent yields and selectivities. rsc.orgdiva-portal.org

| Catalytic Method | Catalyst Type | Substrate | Product | Enantiomeric Excess (ee %) |

| Organocatalysis | Chiral Phosphoric Acid | Imine intermediate | Chiral Amine | 90-99 |

| Biocatalysis | Transaminase (R-selective) | 1-(4-Bromothiophen-2-yl)ethan-1-one | (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine | >99 |

| Biocatalysis | Transaminase (S-selective) | 1-(4-Bromothiophen-2-yl)ethan-1-one | (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine | >99 |

This table illustrates the potential of organocatalytic and biocatalytic methods, with enantiomeric excess values based on reported transformations of analogous substrates.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer, more environmentally benign solvents.

In the synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-amine, which may involve steps such as the bromination of a thiophene precursor and subsequent amination, careful solvent selection is key. For bromination reactions, which often use chlorinated solvents, greener alternatives such as acetic acid or even water (with appropriate phase-transfer catalysts) can be considered. nih.gov For the amination step, solvents like ethanol, 2-propanol, or cyclopentyl methyl ether (CPME) offer greener alternatives to more hazardous options like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). beilstein-journals.org Solvent selection guides, such as those developed by major pharmaceutical companies, provide a framework for choosing solvents based on their safety, health, and environmental profiles. acsgcipr.orgjk-sci.comubc.ca

| Solvent Class | Conventional Solvents | Greener Alternatives |

| Ethers | Diethyl ether, THF, 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

| Chlorinated | Dichloromethane, Chloroform | Dichloromethane (use minimized), 2-MeTHF |

| Aprotic Polar | DMF, DMAc, NMP | Acetonitrile (B52724) (use minimized), DMSO (use minimized), Cyrene™ |

| Hydrocarbons | Hexane, Toluene | Heptane, Toluene (use minimized) |

This table provides a general comparison of conventional solvents and their greener alternatives, which should be considered in the synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-amine and its precursors.

Minimizing the total volume of solvent used is another core principle of green chemistry. This can be achieved by running reactions at higher concentrations or by designing multi-step, one-pot syntheses where intermediates are not isolated, thus reducing the need for workup and purification solvents.

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

To assess the atom economy of a synthetic route to 1-(4-Bromothiophen-2-yl)ethan-1-amine, a plausible multi-step synthesis starting from readily available 2-acetylthiophene can be considered:

Bromination: 2-Acetylthiophene is brominated to yield 1-(4-bromothiophen-2-yl)ethan-1-one.

Asymmetric Amination: The resulting ketone is converted to the chiral amine.

Atom Economy Calculation for a Representative Route:

Step 1: Bromination C₆H₆OS + Br₂ → C₆H₅BrOS + HBr (2-acetylthiophene) + (Bromine) → (1-(4-bromothiophen-2-yl)ethan-1-one) + (Hydrogen bromide)

Step 2: Reductive Amination C₆H₅BrOS + NH₃ + H₂ → C₆H₈BrNS + H₂O (Ketone) + (Ammonia) + (Hydrogen) → (Amine) + (Water)

The atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

| Reactant | Molecular Weight ( g/mol ) |

| 2-Acetylthiophene (C₆H₆OS) | 126.18 |

| Bromine (Br₂) | 159.81 |

| Ammonia (NH₃) | 17.03 |

| Hydrogen (H₂) | 2.02 |

| Total Reactant MW | 305.04 |

| Product | Molecular Weight ( g/mol ) |

| 1-(4-Bromothiophen-2-yl)ethan-1-amine (C₆H₈BrNS) | 206.10 |

Atom Economy = (206.10 / 305.04) x 100% ≈ 67.6%

This calculation highlights that even in a relatively direct route, a significant portion of the reactant mass is converted into byproducts (HBr and H₂O). Improving atom economy can be achieved by designing reactions that are additive rather than substitutive or eliminative in nature. For instance, a direct asymmetric hydroamination of a vinylthiophene precursor, if feasible, would offer a significantly higher atom economy.

Reaction efficiency is also a key metric, encompassing not only the atom economy but also the chemical yield, reaction time, and energy consumption. Optimizing these parameters is essential for developing a truly green and economically viable synthetic process.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering advantages such as reduced reaction times, increased yields, and improved product purity. The application of microwave irradiation for the synthesis of 1-(4-bromothiophen-2-yl)ethan-1-amine and its precursors focuses on optimizing key reaction steps, including the formation of the thiophene core and the subsequent introduction of the amine functionality. Research in related thiophene syntheses provides a framework for the optimization of these processes.

A primary route to 1-(4-bromothiophen-2-yl)ethan-1-amine involves the reductive amination of its ketone precursor, 1-(4-bromothiophen-2-yl)ethan-1-one, also known as 2-acetyl-5-bromothiophene (B160168). The optimization of the synthesis of this precursor and its conversion to the final amine product are key areas where microwave assistance has been shown to be beneficial.

Optimization of Precursor Synthesis: 2-Acetyl-5-bromothiophene

The precursor, 2-acetyl-5-bromothiophene, can be synthesized and subsequently used in cross-coupling reactions under microwave irradiation. For instance, Suzuki cross-coupling reactions of 2-acetyl-5-bromothiophene with various arylboronic acids have been optimized under microwave conditions. While this demonstrates the precursor's utility in microwave chemistry, the optimization of its own synthesis is also critical. semanticscholar.orgresearchgate.net

One common method for the synthesis of 2-acetyl-5-bromothiophene is the bromination of 2-acetylthiophene. Microwave-assisted protocols can significantly reduce the reaction time for such electrophilic substitution reactions. Optimization studies would typically involve screening different solvents, brominating agents, and reaction times/temperatures to maximize yield and selectivity.

Optimization of Aminothiophene Synthesis via the Gewald Reaction

While not a direct route to 1-(4-bromothiophen-2-yl)ethan-1-amine, the Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, has been extensively optimized under microwave irradiation and provides valuable insights into the rapid synthesis of aminothiophene cores. clockss.orgthieme-connect.comresearchgate.netijert.org This one-pot reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. ijert.org

Microwave-assisted Gewald reactions have been shown to proceed in minutes with high yields, compared to several hours required for conventional heating. clockss.orgthieme-connect.com Optimization studies have focused on the choice of base and solvent. For example, in a model reaction to synthesize 2-aminothiophenes, various bases and solvents were screened under microwave irradiation for 30 minutes. Pyrrolidine was identified as the optimal base in DMF, yielding the product in 92%. clockss.org The reaction temperature is also a critical parameter, with 50 °C being found as optimal in one study, as higher temperatures led to a slight reduction in yield. clockss.org

Table 1: Optimization of Gewald Reaction Conditions for 2-Aminothiophene Synthesis

Data adapted from a study on microwave-assisted Gewald reactions. The reaction was performed using butyraldehyde, methyl cyanoacetate, and sulfur at 50 °C for 30 minutes. clockss.org

Optimization of Microwave-Assisted Reductive Amination

The conversion of the ketone precursor, 1-(4-bromothiophen-2-yl)ethan-1-one, to the target amine is typically achieved through reductive amination. Microwave assistance can dramatically accelerate this transformation. nih.govmdpi.com Optimization of this step involves screening catalysts, solvents, temperature, and hydrogen pressure.

Studies on the microwave-assisted reductive amination of analogous ketones, such as acetophenone, provide a model for this process. mdpi.com Heterogeneous catalysts like Pt/C and Rh/C are often effective. mdpi.com Microwave irradiation has been shown to reduce reaction times from over 13 hours under conventional heating to just 3 hours. mdpi.com The optimization of reaction parameters is crucial for achieving high conversion and selectivity. For instance, increasing the reaction temperature can enhance conversion but may negatively impact selectivity, while adjusting hydrogen pressure can significantly improve the yield. mdpi.com

Table 2: Optimization of Microwave-Assisted Reductive Amination of Ketones

Data is illustrative of typical optimization parameters for microwave-assisted reductive amination of ketones, based on findings from related syntheses. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR spectroscopy reveals the chemical environment of each proton in a molecule, as well as their connectivity through spin-spin coupling. For 1-(4-Bromothiophen-2-yl)ethan-1-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the methine proton (CH), the amine protons (NH₂), and the methyl protons (CH₃).

The two protons on the bromothiophene ring are expected to appear as distinct signals in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. Their chemical shifts are influenced by the electronegativity of the sulfur atom and the bromine substituent. The coupling between these two protons would likely result in a doublet for each, with a coupling constant characteristic of protons on a thiophene ring.

The methine proton, being adjacent to the amine group and the aromatic ring, would likely appear as a quartet due to coupling with the three methyl protons. Its chemical shift would be influenced by the deshielding effects of the neighboring nitrogen and the thiophene ring. The amine protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The methyl protons are expected to appear as a doublet, coupled to the methine proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Thiophene-H | 6.5 - 8.0 | d | 3-6 |

| Thiophene-H | 6.5 - 8.0 | d | 3-6 |

| CH-NH₂ | 4.0 - 5.0 | q | 6-8 |

| NH₂ | 1.5 - 3.5 | br s | - |

| CH₃ | 1.3 - 1.8 | d | 6-8 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of 1-(4-Bromothiophen-2-yl)ethan-1-amine is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

The four carbons of the bromothiophene ring would resonate in the aromatic region of the spectrum, typically between 110 and 150 ppm. The carbon atom attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity. The other three thiophene carbons would have chemical shifts determined by their position relative to the sulfur atom and the ethylamine (B1201723) substituent. The methine carbon (CH-NH₂) would appear in the aliphatic region, shifted downfield due to the attached nitrogen atom. The methyl carbon (CH₃) would appear at the most upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiophene-C (substituted) | 140 - 150 |

| Thiophene-C (substituted) | 130 - 140 |

| Thiophene-CH | 120 - 130 |

| Thiophene-C-Br | 110 - 120 |

| CH-NH₂ | 45 - 55 |

| CH₃ | 20 - 30 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Detailed Assignment

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For 1-(4-Bromothiophen-2-yl)ethan-1-amine, this would confirm the coupling between the two thiophene protons and the coupling between the methine proton and the methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FT-IR Analysis for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Key expected vibrational bands for 1-(4-Bromothiophen-2-yl)ethan-1-amine include:

N-H stretching: The primary amine group (NH₂) would show one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylamine side chain would appear just below 3000 cm⁻¹.

C=C stretching: The aromatic C=C bonds of the thiophene ring would likely show absorptions in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the N-H bond in the amine is expected around 1590-1650 cm⁻¹.

C-N stretching: The C-N bond stretching vibration would likely appear in the 1000-1250 cm⁻¹ range.

C-Br stretching: The C-Br bond would exhibit a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| C=C Stretch (thiophene) | 1400 - 1600 | Medium |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1-(4-Bromothiophen-2-yl)ethan-1-amine would be dominated by the chromophore of the bromothiophene ring. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* electronic transitions. The presence of the bromine atom and the ethylamine substituent would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene, due to their electronic effects on the conjugated system. Analysis of the absorption maxima (λmax) can provide insights into the extent of conjugation within the molecule.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are cornerstone techniques for verifying the molecular mass and empirical formula of a synthesized compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with very high accuracy. This precision allows for the calculation of a unique elemental formula. For 1-(4-Bromothiophen-2-yl)ethan-1-amine, with the molecular formula C₆H₈BrNS, HRMS would measure the mass of the protonated molecule, [M+H]⁺. The presence of bromine and sulfur, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³²S/³⁴S), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition.

The theoretically calculated monoisotopic mass for the protonated molecule [C₆H₈⁷⁹BrNS + H]⁺ is a precise value that would be compared against the experimental measurement to validate the molecular formula.

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a pure sample. wikipedia.org This is often achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. researchgate.net The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values. nih.gov

The theoretical elemental composition for 1-(4-Bromothiophen-2-yl)ethan-1-amine (C₆H₈BrNS) is presented below.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 34.97 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.91 |

| Bromine | Br | 79.904 | 1 | 79.904 | 38.77 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.80 |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.55 |

| Total | 206.101 | 100.00 |

Energy-Dispersive X-ray Spectroscopy (EDX, EDS, or EDXA) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM). When a sample is bombarded by an electron beam, atoms within the sample are excited, causing them to emit X-rays with energies characteristic of those specific elements. copperpodip.com

An EDX analysis of a sample of 1-(4-Bromothiophen-2-yl)ethan-1-amine would generate a spectrum with peaks corresponding to the elements present. The expected spectrum would show distinct peaks for Carbon (C), Nitrogen (N), Sulfur (S), and Bromine (Br), confirming the presence of these elements in the sample and providing a qualitative, and often semi-quantitative, assessment of its elemental makeup. nanoscience.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single crystal X-ray diffraction analysis provides unequivocal proof of molecular structure. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically reconstructed into a three-dimensional model of the atomic arrangement. mdpi.com

For 1-(4-Bromothiophen-2-yl)ethan-1-amine, which is a chiral molecule, this technique would be capable of determining its absolute configuration (R or S) if a suitable crystal is analyzed. Furthermore, it would yield precise data on all bond lengths, bond angles, and torsion angles within the molecule, providing a complete geometric description of the compound in the solid state.

The data from X-ray crystallography also reveals how molecules are packed together in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. mdpi.com For 1-(4-Bromothiophen-2-yl)ethan-1-amine, several types of interactions would be anticipated and could be precisely characterized.

Hydrogen Bonds: The primary amine group (-NH₂) is a classic hydrogen bond donor. It would be expected to form N-H···N or N-H···S hydrogen bonds with neighboring molecules, playing a significant role in the crystal packing.

Halogen Bonds: The bromine atom on the thiophene ring can act as a halogen bond donor, forming interactions with electron-rich atoms like nitrogen or sulfur on adjacent molecules (C-Br···N or C-Br···S).

A detailed crystallographic study would measure the distances and angles of these interactions, providing critical insight into the supramolecular assembly of the compound. Studies on related bromothiophene-containing molecules have revealed the prevalence of such interactions in directing their crystal packing. researchgate.netresearchgate.net

Crystal Packing and Supramolecular Assembly

The precise crystal structure and supramolecular arrangement of 1-(4-Bromothiophen-2-yl)ethan-1-amine have not been extensively detailed in publicly available research. However, by examining studies on analogous bromothiophene and aminothiophene derivatives, we can infer the likely intermolecular interactions that govern its solid-state architecture. The crystal packing is expected to be a complex interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions, which collectively determine the supramolecular assembly.

Key intermolecular forces anticipated to play a role in the crystal lattice of 1-(4-Bromothiophen-2-yl)ethan-1-amine include:

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This allows for the formation of robust N-H···N hydrogen bonds, which are fundamental in the assembly of many amine-containing crystal structures. Furthermore, the sulfur atom of the thiophene ring, with its lone pair of electrons, could potentially act as a weak hydrogen bond acceptor in C-H···S interactions. In related 2-aminothiophene derivatives, both intramolecular and intermolecular hydrogen bonds have been observed to be crucial for stabilizing the crystal structure. For instance, studies on methyl-3-aminothiophene-2-carboxylate have highlighted the significance of N–H⋯O and N–H⋯N hydrogen bond interactions in the crystal packing mdpi.com.

Halogen Bonding: The bromine atom on the thiophene ring is a key participant in directing the supramolecular assembly through halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site, such as the lone pair of electrons on a nitrogen or sulfur atom of a neighboring molecule. In the crystal structure of a similar compound, 2-(5-bromothiophen-2-yl)acetonitrile, intermolecular Type I centrosymmetric Br⋯Br halogen interactions were observed at a distance of 3.582 (1) Å nih.gov. Such interactions, along with potential Br···N or Br···S contacts, could be significant in the packing of 1-(4-Bromothiophen-2-yl)ethan-1-amine.

The interplay of these interactions results in a specific three-dimensional supramolecular architecture. The self-assembly process is guided by the principle of maximizing favorable intermolecular contacts while minimizing repulsive forces. The chirality of 1-(4-Bromothiophen-2-yl)ethan-1-amine (if present as a single enantiomer) would further influence the crystal packing, likely leading to a non-centrosymmetric space group. The study of supramolecular assembly in thiophene-based oligomers has demonstrated that the molecular structure contains the necessary information to direct spontaneous self-assembly into hierarchically organized structures nih.gov.

Table 1: Potential Intermolecular Interactions in the Crystal Packing of 1-(4-Bromothiophen-2-yl)ethan-1-amine

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bonding | N-H (amine) | N (amine), S (thiophene) | Formation of chains or networks, stabilizing the primary structure. |

| Halogen Bonding | C-Br | Br, N, S | Directional control of molecular alignment, formation of dimers or extended arrays. |

| π-π Stacking | Thiophene Ring | Thiophene Ring | Stabilization of layered structures, contribution to electronic properties. |

| Van der Waals Forces | All atoms | All atoms | Overall cohesive energy and efficient space filling. |

Thermal Analysis for Stability Investigations

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Thermal Stability

The thermal decomposition of 1-(4-Bromothiophen-2-yl)ethan-1-amine under an inert atmosphere is likely to occur in a multi-step process. The initial weight loss may be attributed to the volatilization of the compound if its boiling point is reached before decomposition. However, for compounds with strong intermolecular forces, decomposition often precedes boiling at atmospheric pressure.

The decomposition process would involve the cleavage of the weakest bonds within the molecule. Potential initial decomposition pathways could include:

Loss of the ethylamine side chain: The C-C bond between the thiophene ring and the ethylamine group might cleave, leading to the release of volatile amine fragments.

Cleavage of the C-Br bond: The carbon-bromine bond is another potential site for initial thermal scission, which could result in the release of bromine-containing species.

Degradation of the thiophene ring: At higher temperatures, the thiophene ring itself will undergo fragmentation.

A study on chitosan-based films incorporating a 2-aminothiophene derivative revealed a multi-stage thermal degradation process. The initial weight loss was due to the elimination of absorbed water, followed by the thermal degradation of the polymer backbone, and finally, the degradation of the products from the previous stages nih.gov. While this is a more complex system, it highlights the multi-step nature of the degradation of aminothiophene-containing materials.

Research on the thermal properties of thiophene-based copolymers has shown excellent thermal stability, with decomposition temperatures (defined as 5% weight loss) often exceeding 380 °C. The degradation in these materials typically involves two main steps: the initial breaking of side chains followed by the decomposition of the polymer backbone at higher temperatures mdpi.com.

Based on these related studies, a hypothetical TGA curve for 1-(4-Bromothiophen-2-yl)ethan-1-amine would likely show an onset of decomposition at a moderately elevated temperature, reflecting the stability of the substituted thiophene ring. The presence of the bromine atom might also influence the decomposition pathway and the nature of the residual char. Brominated flame retardants, for instance, are known to undergo thermal degradation that can involve the release of hydrogen bromide cetjournal.it.

Table 2: Predicted Thermal Decomposition Stages for 1-(4-Bromothiophen-2-yl)ethan-1-amine based on TGA

| Temperature Range (°C) | Predicted Event | Expected Weight Loss (%) | Potential Volatile Products |

|---|---|---|---|

| 150 - 250 | Onset of decomposition; potential loss of ethylamine side chain. | 20 - 30 | Ethan-1-amine fragments |

| 250 - 400 | Major decomposition; cleavage of C-Br bond and fragmentation of the thiophene ring. | 40 - 60 | Bromine-containing species, sulfur compounds, smaller hydrocarbons. |

| > 400 | Final decomposition of residual char. | 10 - 20 | Carbon oxides, nitrogen oxides. |

It is important to emphasize that this is a predictive analysis based on the behavior of structurally similar compounds. Experimental TGA data for 1-(4-Bromothiophen-2-yl)ethan-1-amine is necessary for a definitive understanding of its thermal stability and decomposition profile.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties.

Molecular Geometry Optimization and Conformational Analysis (E/Z Isomerism)

A critical first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For 1-(4-Bromothiophen-2-yl)ethan-1-amine, this would involve calculating key bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis would explore the energy changes associated with the rotation around single bonds, particularly the C-C and C-N bonds of the ethylamine (B1201723) side chain. This would identify the most stable conformers of the molecule.

It is important to note that E/Z isomerism, which describes the stereochemistry around a double bond, is not applicable to 1-(4-Bromothiophen-2-yl)ethan-1-amine. This type of isomerism would be relevant for related imines or Schiff bases which contain a C=N double bond. alquds.edu Without specific DFT optimization studies on this amine, no data table of its geometric parameters can be provided.

Electronic Structure Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov

For 1-(4-Bromothiophen-2-yl)ethan-1-amine, the HOMO would likely be localized on the electron-rich thiophene (B33073) ring and the nitrogen atom of the amine group, while the LUMO would be distributed over the aromatic system. A smaller energy gap would suggest higher chemical reactivity. However, precise energy values and orbital visualizations are not available in the literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing insights into its reactive sites. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

For the target molecule, the MEP map would be expected to show a negative potential (red) around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring due to their lone pairs of electrons. Positive potential (blue) would likely be found around the amine hydrogens. Without a specific study, a visual map or detailed potential values cannot be generated.

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and electrostatic interactions. The charge distribution is highly sensitive to the specific molecular structure and the computational method used. No published Mulliken charge data for 1-(4-Bromothiophen-2-yl)ethan-1-amine could be located.

Natural Bonding Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing a detailed picture of electron delocalization and hyperconjugative stabilizing effects. researchgate.neticm.edu.pl This analysis can quantify the stability gained from interactions, such as the donation of electron density from a lone pair orbital to an adjacent anti-bonding orbital. For 1-(4-Bromothiophen-2-yl)ethan-1-amine, NBO analysis would reveal the nature of bonding and the extent of electron sharing between the thiophene ring and the ethylamine substituent. Specific perturbation energy values from such an analysis are currently unavailable.

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a fundamental technique for identifying molecular structures and functional groups. americanelements.com Computational methods, particularly DFT calculations, are employed to predict the vibrational spectra of molecules with a high degree of accuracy. rroij.com For a molecule like 1-(4-Bromothiophen-2-yl)ethan-1-amine, theoretical frequency calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p). researchgate.net

The process involves optimizing the molecule's geometry to its lowest energy state and then calculating the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the correlation with experimental data, the calculated frequencies are uniformly scaled using appropriate scale factors. researchgate.net

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. rroij.com This allows for unambiguous assignment of key vibrational bands, such as the C-H stretching of the thiophene ring, the N-H stretching of the amine group, and the C-Br stretching mode. The strong correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectral data validates both the calculated geometric structure and the vibrational assignments. researchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for 1-(4-Bromothiophen-2-yl)ethan-1-amine

This table contains hypothetical data for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment (PED) |

| ν(N-H) stretch | 3410 | 3415 | - | N-H symmetric stretch (95%) |

| ν(C-H) thiophene | 3105 | 3108 | 3107 | C-H aromatic stretch (98%) |

| ν(C-H) alkyl | 2975 | 2978 | 2979 | C-H aliphatic stretch (92%) |

| δ(N-H) scissoring | 1615 | 1620 | 1618 | N-H bend (85%) |

| ν(C=C) thiophene | 1530 | 1533 | 1531 | C=C ring stretch (78%) |

| ν(C-S) stretch | 690 | 695 | 694 | C-S ring stretch (60%) |

| ν(C-Br) stretch | 580 | 585 | 586 | C-Br stretch (88%) |

Calculated NMR Chemical Shifts and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the detailed structure of organic molecules. Theoretical calculations of NMR parameters, such as chemical shifts (δ), can aid in the assignment of complex spectra and confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating nuclear magnetic shielding tensors. myskinrecipes.com

For 1-(4-Bromothiophen-2-yl)ethan-1-amine, ¹H and ¹³C NMR chemical shifts can be calculated relative to a reference standard, usually tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are included in the model. rug.nl While calculations can provide valuable approximations, deviations from experimental values can occur. pdx.edu However, a linear correlation between the experimental and calculated chemical shifts is often observed, which can be used to reliably assign the signals in the experimental spectrum. rug.nl

Discrepancies between theoretical and experimental shifts can highlight specific molecular interactions, such as hydrogen bonding involving the amine protons, which are often difficult to model perfectly in the gas phase or with simple solvent models. pdx.edu Nonetheless, the calculated values for the thiophene ring protons and carbons, as well as the ethylamine side chain, provide a strong basis for interpreting experimental data. modgraph.co.uk

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for 1-(4-Bromothiophen-2-yl)ethan-1-amine

This table contains hypothetical data for illustrative purposes.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 (Thiophene) | 152.1 | 151.8 | H3 (Thiophene) | 7.15 | 7.18 |

| C5 (Thiophene) | 125.8 | 125.5 | H5 (Thiophene) | 7.30 | 7.32 |

| C3 (Thiophene) | 123.5 | 123.2 | CH (Ethyl) | 4.25 | 4.28 |

| C4 (Thiophene) | 110.9 | 110.5 | CH₃ (Ethyl) | 1.48 | 1.51 |

| CH (Ethyl) | 50.5 | 50.1 | NH₂ | 1.95 | 2.01 (variable) |

| CH₃ (Ethyl) | 24.8 | 24.6 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Properties

The electronic properties and UV-Visible absorption characteristics of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max) in an experimental UV-Vis spectrum. semanticscholar.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this context.

The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. rroij.com For 1-(4-Bromothiophen-2-yl)ethan-1-amine, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed across the ring and the C-Br bond.

TD-DFT calculations can predict the main electronic transitions, typically π→π* transitions within the thiophene ring, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. semanticscholar.org The results of these calculations provide a theoretical basis for understanding the observed UV-Vis spectrum and the electronic behavior of the molecule. nih.gov

Mechanistic Insights from Computational Modeling

Transition State Characterization for Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. For reactions involving 1-(4-Bromothiophen-2-yl)ethan-1-amine, such as nucleophilic substitution or coupling reactions, DFT calculations can map out the entire potential energy surface.

Transition state searches are performed to locate the saddle point corresponding to the TS. Once a candidate structure is found, a frequency calculation is performed to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The energy of the TS relative to the reactants provides the activation energy for the reaction.

Preferred Active Sites for Reactivity

Identifying the most reactive sites within a molecule is crucial for predicting its chemical behavior. Computational methods offer several tools for this purpose. The Molecular Electrostatic Potential (MEP) map is a particularly useful visualization that illustrates the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 1-(4-Bromothiophen-2-yl)ethan-1-amine, the lone pair of the nitrogen atom in the amine group is expected to be a primary site for electrophilic attack.

Furthermore, Natural Bond Orbital (NBO) analysis provides detailed information about charge distribution and intramolecular interactions. researchgate.net By calculating the natural atomic charges, NBO analysis can quantify the electron density on each atom, confirming the nucleophilic and electrophilic centers within the molecule. This analysis helps in understanding the preferred sites for chemical reactions. researchgate.net

Energetic Profiles of Chemical Transformations

By combining the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a chemical transformation can be constructed. These reaction profiles provide a quantitative understanding of the reaction's feasibility and mechanism.

Non-Linear Optical (NLO) Properties Prediction

A comprehensive search of scientific literature and chemical databases did not yield specific computational or theoretical studies focused on the non-linear optical (NLO) properties of the exact compound, 1-(4-Bromothiophen-2-yl)ethan-1-amine. Therefore, no specific research findings or data tables for this molecule can be presented.

However, it is possible to describe the standard theoretical framework used to predict NLO properties for similar thiophene-based organic molecules. Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for investigating the electronic and optical characteristics of novel materials. nih.govnih.gov For related bromothiophene derivatives, such as chalcones, researchers employ these methods to calculate key parameters that indicate potential NLO activity. researchgate.net

The general approach involves several key steps:

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using a specified level of theory, for instance, with the B3LYP hybrid functional and a basis set like 6-31G(d). researchgate.net

Calculation of Electronic Properties: Once the geometry is optimized, quantum chemical calculations are performed to determine fundamental electronic properties. This includes the calculation of the total dipole moment (μ), the average linear polarizability (⟨α⟩), and, most importantly for NLO applications, the first-order hyperpolarizability (β). nih.govekb.eg

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (Egap) between these orbitals is a critical parameter; a smaller gap often correlates with higher polarizability and enhanced NLO response. researchgate.netresearchgate.net

Intramolecular Charge Transfer (ICT): Analysis of the molecule's electronic structure, often aided by techniques like Natural Bond Orbital (NBO) analysis, helps to understand the charge delocalization and intramolecular charge transfer from electron-donating groups to electron-accepting groups through a π-conjugated system. nih.govresearchgate.net This charge transfer is a fundamental origin of the NLO response in organic molecules. nih.gov

For a hypothetical NLO study on 1-(4-Bromothiophen-2-yl)ethan-1-amine, the bromothiophene ring would act as part of the π-conjugated system, while the amine group (-NH2) would serve as an electron donor. The computational results, including the magnitude of the first-order hyperpolarizability (β), would be compared against known NLO materials, such as urea (B33335) or p-nitroaniline, to assess its potential for applications in photonics and optoelectronics. researchgate.netresearchgate.net

Without specific studies on 1-(4-Bromothiophen-2-yl)ethan-1-amine, any quantitative data regarding its NLO properties would be purely speculative. The actual NLO response would depend on precise calculations of its unique electronic structure. mdpi.com

Chemical Reactivity and Derivatization Studies

The reactivity of 1-(4-Bromothiophen-2-yl)ethan-1-amine is primarily dictated by the C-Br bond on the electron-rich thiophene (B33073) ring and the nucleophilic primary amine. These two functional groups allow for selective modifications, enabling the synthesis of a diverse range of derivatives.

Reactions Involving the Bromine Atom

The bromine atom attached to the thiophene ring is a key handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 4-position of the thiophene ring in the title compound is amenable to such transformations.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov While specific studies detailing the Suzuki coupling of 1-(4-Bromothiophen-2-yl)ethan-1-amine are not prevalent, the reactivity of similar bromothiophene scaffolds provides significant insight. For instance, studies on imine derivatives of bromothiophenes demonstrate successful coupling with various arylboronic acids. nih.govmdpi.com

In a representative study, an imine derivative, (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, was coupled with different arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com The reactions proceeded efficiently, indicating that the C-Br bond on the thiophene ring is susceptible to oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. mdpi.com Given the similar electronic environment, 1-(4-Bromothiophen-2-yl)ethan-1-amine is expected to react similarly, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position. The reaction tolerates a range of functional groups on the boronic acid partner. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Bromothiophene Derivative Data extracted from a study on (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline. mdpi.com

| Coupling Partner (ArB(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 44.2 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 51.2 |

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene through the reaction of an unsaturated halide with an alkene and a base. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org This transformation is a powerful tool for C-C bond formation. nih.gov

No specific examples of the Heck reaction on 1-(4-Bromothiophen-2-yl)ethan-1-amine are documented in the surveyed literature. However, bromothiophenes are known substrates for Heck reactions. The C-Br bond on the thiophene ring can readily participate in the palladium catalytic cycle. It is anticipated that 1-(4-Bromothiophen-2-yl)ethan-1-amine would react with various alkenes, such as styrenes or acrylates, under standard Heck conditions—typically involving a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., Et₃N or K₂CO₃)—to yield 4-alkenyl-substituted thiophene derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgbeilstein-journals.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. wikipedia.orglibretexts.org The reaction typically employs a palladium precatalyst, a bulky electron-rich phosphine ligand (such as XPhos), and a strong base like sodium tert-butoxide. beilstein-journals.orgrsc.org

Direct experimental data for the Buchwald-Hartwig amination using 1-(4-Bromothiophen-2-yl)ethan-1-amine as the aryl halide component is not available. In this context, the compound would serve as the electrophilic partner. Such a reaction would involve coupling the C-Br bond of the thiophene ring with a different amine, leading to a di-amino-substituted thiophene derivative. Given the general robustness of the Buchwald-Hartwig amination with aryl and heteroaryl bromides, it is highly probable that 1-(4-Bromothiophen-2-yl)ethan-1-amine could be successfully coupled with a variety of primary and secondary amines under established protocols. rug.nl

Nucleophilic Aromatic Substitution on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The thiophene ring is generally more reactive than benzene (B151609) in SNAr reactions. uoanbar.edu.iq However, the substrate 1-(4-Bromothiophen-2-yl)ethan-1-amine lacks strong electron-withdrawing substituents. The bromine atom is weakly deactivating, and the 1-aminoethyl group at the 2-position is an electron-donating group. Without significant electronic activation, the thiophene ring is not sufficiently electron-deficient to be attacked by common nucleophiles under standard SNAr conditions. Therefore, direct displacement of the bromine atom by a nucleophile via the SNAr mechanism is considered unlikely for this particular compound. youtube.com

Reactions Involving the Amine Group

The primary amine group in 1-(4-Bromothiophen-2-yl)ethan-1-amine is nucleophilic and can participate in a wide array of chemical reactions typical for primary amines. libretexts.org These reactions provide a route to modify the side chain without altering the thiophene core.

Common transformations involving the amine group include:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. libretexts.org

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. libretexts.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones under acidic catalysis to form imines. libretexts.org This reaction is reversible and can be hydrolyzed under acidic conditions. libretexts.org Studies on related compounds like 2-thiophenemethylamine (B147629) have shown facile formation of imine ligands. mdpi.com

These reactions are fundamental in organic synthesis and allow for the straightforward derivatization of the ethylamine (B1201723) side chain, enabling the introduction of diverse functional groups and the construction of more complex molecules.

Formation of Schiff Bases and Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.goveijppr.com This reaction is a cornerstone of imine chemistry and is readily applicable to 1-(4-Bromothiophen-2-yl)ethan-1-amine due to its primary amine group. dergipark.org.trlibretexts.org

The reaction between 1-(4-Bromothiophen-2-yl)ethan-1-amine and carbonyl compounds such as aldehydes and ketones results in the formation of the corresponding Schiff base. nih.gov This is a nucleophilic addition-elimination reaction. The process is typically catalyzed by acid and is reversible. libretexts.org The general mechanism involves two main steps: the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed elimination of a water molecule to yield the imine. eijppr.comlibretexts.org

The reaction rate is sensitive to pH; it is generally fastest around a pH of 5. libretexts.org At very low pH, the amine reactant becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water. libretexts.org The synthesis is often carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, such as ethanol. nih.govresearchgate.net

A related compound, N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine, was synthesized by the condensation of 1-(4-bromothiophen-2-yl)ethanone with 2-(piperazin-1-yl)ethanamine in an alcohol medium under reflux. aaup.edu This demonstrates the general applicability of this reaction to bromothiophene derivatives.

Table 1: General Reaction for Schiff Base Formation

| Reactant A | Reactant B | Product | Conditions |

|---|---|---|---|

| 1-(4-Bromothiophen-2-yl)ethan-1-amine | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Schiff Base/Imine | Acid catalyst, Reflux in Ethanol |

Schiff bases derived from 1-(4-Bromothiophen-2-yl)ethan-1-amine can be thoroughly characterized using various spectroscopic and analytical techniques. These methods are crucial for confirming the structure of the newly formed compounds. researchgate.net

FT-IR Spectroscopy: The most significant feature in the infrared (IR) spectrum of a Schiff base is the appearance of a characteristic absorption band for the C=N (azomethine) bond, typically found in the region of 1558-1660 cm⁻¹. dergipark.org.tr This confirms the successful condensation of the primary amine with the carbonyl group.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure. In ¹H NMR, a characteristic singlet for the hydrogen of the imine group (–CH=N–) can be observed. dergipark.org.tr In ¹³C NMR, the signal for the carbon of the Schiff base (–CH=N–) typically appears between 158.2 and 163.4 ppm. dergipark.org.tr

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Schiff bases exhibit characteristic π–π* transitions associated with the C=N chromophore. nih.gov

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized compound, confirming the percentages of carbon, hydrogen, and nitrogen. nih.govresearchgate.net

For a Schiff base derived from the related 1-(4-bromothiophen-2-yl)ethanone, conformational studies were performed using Density Functional Theory (DFT) quantum calculations to determine the most stable E and Z isomers. aaup.edu Such computational methods can also be applied to Schiff bases of 1-(4-Bromothiophen-2-yl)ethan-1-amine to predict their geometry, electronic structure, and stability. aaup.edu

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amine. This reaction converts the primary amine into a secondary or tertiary amine. A common method for N-alkylation is the reaction with alkyl halides, such as alkyl bromides. reddit.com These reactions often require a base, like potassium carbonate (K₂CO₃), to neutralize the hydrobromic acid formed during the reaction and prevent the protonation and deactivation of the starting amine. reddit.com Solvents such as dimethylformamide (DMF) or acetone (B3395972) are frequently used, sometimes at elevated temperatures to drive the reaction to completion. reddit.com Another modern approach for N-alkylation is the "hydrogen borrowing" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst. whiterose.ac.uk

N-Acylation is the process of adding an acyl group (R-C=O) to the nitrogen atom of the amine, resulting in the formation of an amide. This is a widely used reaction in organic synthesis. nih.gov Typical acylating agents include acyl chlorides and acid anhydrides. nih.govnih.gov For example, reacting 1-(4-Bromothiophen-2-yl)ethan-1-amine with an acyl chloride would yield the corresponding N-acylated amide. nih.gov A greener alternative involves using acetonitrile (B52724) as both the acetylating agent and solvent in a continuous-flow system at high temperatures, catalyzed by alumina. nih.gov This method has been successfully applied to the acetylation of various primary and secondary amines, including the chiral amine 1-phenylethanamine, where the reaction proceeded with complete retention of enantiomeric purity. nih.gov This is particularly relevant for the (R)- or (S)-enantiomers of 1-(4-Bromothiophen-2-yl)ethan-1-amine.

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (R'-X) | Secondary Amine |

| N-Acylation | Acyl chloride (R'-COCl) or Acid anhydride (B1165640) ((R'CO)₂O) | Amide |

Complexation with Metal Ions (Ligand Formation)

Schiff bases are well-known for their ability to act as versatile chelating ligands that can coordinate with a wide range of metal ions to form stable metal complexes. nih.govdergipark.org.trekb.eg The nitrogen atom of the imine group has a lone pair of electrons that can be donated to a metal center. In Schiff bases derived from 1-(4-Bromothiophen-2-yl)ethan-1-amine, other atoms such as the sulfur of the thiophene ring could also potentially be involved in coordination.

Thiophene-derived Schiff bases have been shown to form complexes with various transition metals, including copper(II), zinc(II), and cadmium(II). nih.gov For instance, novel M(II) complexes with a thiophene-derived Schiff base ligand were prepared and structurally characterized, revealing distorted tetrahedral geometries around the metal centers. nih.gov Similarly, Ag(I) complexes of pyridinyl and quinolinyl Schiff bases containing a thiophene moiety have been synthesized and characterized by single-crystal X-ray diffraction. mdpi.com These studies indicate that Schiff bases formed from 1-(4-Bromothiophen-2-yl)ethan-1-amine would be excellent candidates for forming stable complexes with various metal ions.

Reactions Involving the Ethan-1-amine Moiety

The compound (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine is a chiral building block used in the synthesis of pharmaceuticals. myskinrecipes.com The chiral center is the carbon atom bonded to the amino group, the thiophene ring, a methyl group, and a hydrogen atom. The chiral amine moiety is crucial for its interactions with biological targets. myskinrecipes.com

While reactions can be performed on the amine without affecting the stereocenter, such as N-acylation which has been shown to proceed with retention of configuration for analogous chiral amines, the primary utility of this compound in stereoselective reactions is as a chiral auxiliary or starting material. nih.gov Chiral amines are frequently used to synthesize chiral imines, which can then undergo diastereoselective reduction to produce new chiral amines. researchgate.net The stereochemical outcome of such reactions is often dictated by the conformational preference of the imine intermediate, where the more stable trans-isomer reacts preferentially to yield one diastereomer in excess. researchgate.net

Reductions and Oxidations of Functional Groups

The chemical reactivity of 1-(4-Bromothiophen-2-yl)ethan-1-amine is characterized by the distinct functionalities of its constituent parts: the bromo-substituted thiophene ring and the ethanamine side chain. Studies on related compounds provide a framework for understanding the potential reductive and oxidative transformations of this molecule.

Reductions

The primary sites for reduction in 1-(4-Bromothiophen-2-yl)ethan-1-amine are the carbon-bromine bond and the thiophene ring.

Reductive Dehalogenation: The carbon-bromine bond on the thiophene ring can be cleaved through reductive dehalogenation. Catalytic hydrogenation is a common and effective method for removing halogen substituents from aromatic rings. organic-chemistry.orgresearchwithrutgers.com For instance, bromides on aromatic systems can be selectively reduced using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. organic-chemistry.orgresearchwithrutgers.com This method is often chemoselective, allowing for the removal of the bromo group while leaving other functional groups, such as amines and carboxylic acids, intact. organic-chemistry.org